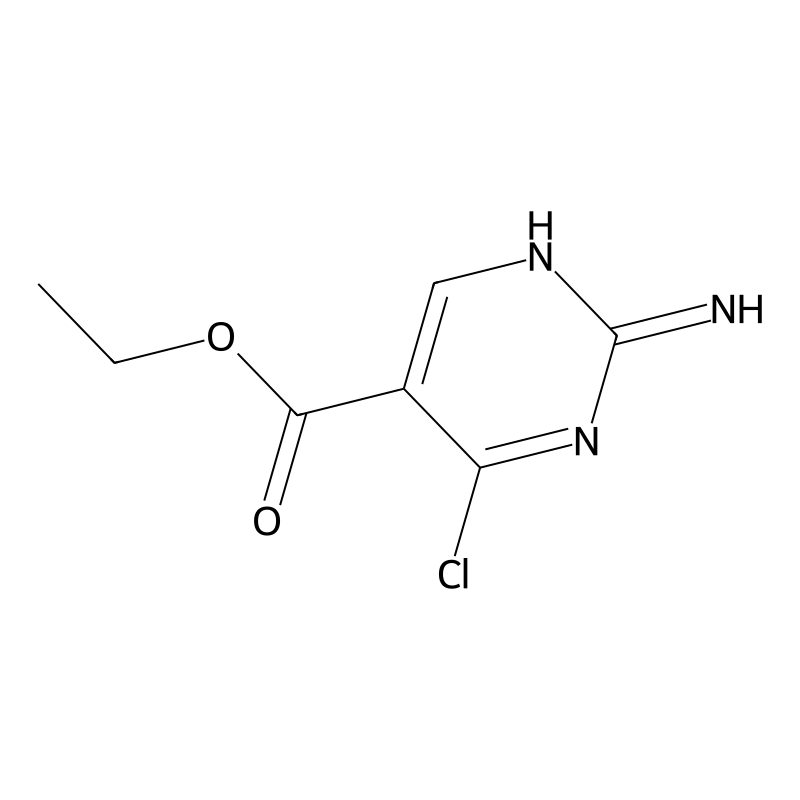

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Antiviral Research

Specific Scientific Field: Virology and antiviral drug development.

Summary: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has shown promise as an antiviral agent. Researchers have explored its inhibitory effects against specific viral targets, such as viral polymerases or proteases. By interfering with essential viral processes, this compound may help combat viral infections.

Experimental Procedures:Synthesis: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate can be synthesized using established methods.

Antiviral Assays: In vitro assays are conducted to evaluate the compound’s antiviral activity. Researchers expose infected cells to the compound and measure its impact on viral replication. Quantitative data, such as IC50 (half-maximal inhibitory concentration), is obtained.

Mechanism Studies: Researchers investigate the compound’s mode of action. Does it inhibit viral entry, replication, or assembly? Detailed mechanistic studies provide insights into its antiviral potential.

Organic Synthesis

Specific Scientific Field: Organic chemistry and synthetic methodology.

Summary: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing its various positions. For instance, it participates in palladium-catalyzed cyanation reactions, leading to the formation of valuable intermediates.

Experimental Procedures:Cyanation Reaction: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate reacts with zinc (II) cyanide under palladium catalysis.

Functional Group Transformations: Researchers modify the compound by introducing other functional groups (e.g., esters, amines, or halogens) at different positions. These transformations involve suitable reagents and conditions.

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 201.61 g/mol. This compound is a derivative of pyrimidine, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an ethyl ester group at the carboxylate position and an amino group at position 2 contributes to its chemical reactivity and potential biological activity. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and functional properties .

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of diverse derivatives.

- Oxidation and Reduction: The amino group can undergo oxidation to yield nitro derivatives or reduction to form primary amines.

- Condensation Reactions: This compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Research indicates that ethyl 2-amino-4-chloropyrimidine-5-carboxylate exhibits significant biological activity. It is being investigated for its potential as a biochemical reagent in enzyme studies and protein interactions. The compound may modulate enzyme activity or interact with specific receptors, which could lead to therapeutic applications. Its structural characteristics allow it to serve as a building block for more complex organic molecules, potentially contributing to drug development targeting various diseases .

The synthesis of ethyl 2-amino-4-chloropyrimidine-5-carboxylate can be achieved through several methods:

- Ammonolysis of Ethyl 2-Chloropyrimidine-5-Carboxylate: This method involves treating ethyl 2-chloropyrimidine-5-carboxylate with ammonia or an amine under controlled conditions, often using ethanol as a solvent and sodium hydroxide as a catalyst.

- Alternative Synthetic Routes: Other methods may include the use of different amines or variations in reaction conditions to optimize yield and purity.

In industrial settings, large-scale batch reactors are utilized for the production of this compound, followed by purification processes such as recrystallization or chromatography .

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has several notable applications:

- In Chemistry: It serves as a versatile building block in the synthesis of more complex organic molecules.

- In Biology: The compound is explored for its potential roles in biochemical assays and enzyme studies.

- In Medicine: It is considered a pharmaceutical intermediate in the development of drugs aimed at treating various medical conditions.

- In Industry: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate finds use in producing agrochemicals and dyes .

Studies on the interaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with biological macromolecules suggest that it may influence enzyme kinetics and protein conformation. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. The compound's ability to modulate biological pathways makes it a candidate for further research in drug discovery and development .

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate can be compared with several similar compounds based on structural features and reactivity:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | Amino group at position 4 | 0.91 |

| Ethyl 2,4-Dichloro-5-pyrimidinecarboxylate | Two chlorine substituents | 0.83 |

| Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | Methoxy group substitution | 0.82 |

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Methyl group substitution | 0.82 |

| Methyl 2,4-dichloropyrimidine-5-carboxylate | Methyl substitution instead of ethyl | 0.80 |

Uniqueness

What distinguishes ethyl 2-amino-4-chloropyrimidine-5-carboxylate from its analogs is its specific substitution pattern at positions 2 and 4, which imparts unique reactivity and potential applications in chemical synthesis and biological research .

Molecular Identity and Nomenclature

IUPAC Naming and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-amino-4-chloropyrimidine-5-carboxylate [1] [2] [4]. This designation follows the standard convention for pyrimidine derivatives, where the heterocyclic ring serves as the parent structure with substituents numbered according to their positions on the six-membered aromatic ring [1]. Alternative nomenclature systems recognize this compound as 5-pyrimidinecarboxylic acid, 2-amino-4-chloro-, ethyl ester, which provides a systematic description based on the carboxylic acid functionality [3] [6]. The compound may also be referred to by its substituted pyrimidine framework, emphasizing the amino group at position 2, the chlorine substituent at position 4, and the ethyl ester functionality at position 5 [1] [3].

Table 1: Molecular Identity and Nomenclature

| Parameter | Value |

|---|---|

| IUPAC Name | ethyl 2-amino-4-chloropyrimidine-5-carboxylate |

| Alternative Name | 5-Pyrimidinecarboxylic acid, 2-amino-4-chloro-, ethyl ester |

| CAS Number | 1240597-30-1 |

| MFCD Number | MFCD16987940 |

| InChI Key | QQXMRTNJTHNBJF-UHFFFAOYSA-N |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight (g/mol) | 201.61 |

The synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate requires careful selection of appropriate precursor materials and starting compounds. The choice of starting materials significantly influences the efficiency, yield, and overall success of the synthetic route [1] .

| Precursor | CAS Number | Role in Synthesis | Typical Reaction Conditions |

|---|---|---|---|

| Diethyl malonate | 105-53-3 | Carbon backbone precursor | Reflux, 80-120°C |

| 2,4-Dichloropyrimidine | 2764-72-9 | Pyrimidine ring starting material | Room temperature to 100°C |

| Urea | 57-13-6 | Nucleophilic reagent for ring formation | Reflux, 100-140°C |

| Thiourea | 62-56-6 | Sulfur-containing nucleophile | Reflux, 80-120°C |

| Guanidine | 113-00-8 | Amine source for 2-position substitution | Reflux, 100-120°C |

| Acetic acid | 64-19-7 | Solvent and formylation reagent | Reflux, 118°C |

| Formamide | 75-12-7 | Formyl group donor | Heat, 150-200°C |

| Cyanamide | 420-04-2 | Nitrogen donor for cyclization | Room temperature to 80°C |

| Phosphorus oxychloride | 10025-87-3 | Chlorination reagent | Reflux, 105°C |

The primary starting compounds for pyrimidine synthesis include dielectrophilic three-carbon chains and dinucleophilic nitrogen-carbon-nitrogen moieties [3]. Diethyl malonate serves as a crucial carbon backbone precursor due to its activated methylene groups, which facilitate condensation reactions [4]. The compound possesses two electron-withdrawing ester groups that activate the central carbon atom toward nucleophilic attack [5].

2,4-Dichloropyrimidine represents a fundamental starting material for functional group modifications, as both chlorine atoms can undergo nucleophilic substitution under controlled conditions [6] [7]. The reactivity of these chlorine substituents differs significantly, with the 4-position generally showing higher reactivity than the 2-position due to electronic effects [8].

Guanidine and its derivatives play essential roles as nitrogen donors for introducing amino groups at the 2-position of the pyrimidine ring [3] [5]. The strong nucleophilic character of guanidine makes it particularly effective for cyclization reactions that result in 2-aminopyrimidine formation [9].

The quality and purity of precursor materials directly influence the final product quality. Commercial availability varies significantly among different precursors, with some requiring specialized synthesis or purification procedures [6] [4]. Storage conditions must be carefully controlled, particularly for moisture-sensitive compounds such as phosphorus oxychloride and anhydrous solvents [10].

Main Synthetic Routes

Classical Pyrimidine Ring Formation Strategies

Classical approaches to pyrimidine synthesis rely on well-established condensation reactions between three-carbon electrophilic units and nitrogen-containing dinucleophiles [3] [11]. The convergent synthesis methodology represents the most widely employed classical strategy, involving the cyclization of dielectrophilic compounds containing carbonyl functionalities with guanidine or related nitrogen sources [5] [9].

The traditional condensation method proceeds through formation of an intermediate enamine, followed by cyclization to generate the pyrimidine ring system [4] [11]. Typical reaction conditions require elevated temperatures ranging from 100-140°C and extended reaction times of 5-8 hours [3] [11]. These conditions ensure complete conversion of starting materials while minimizing side reactions that could lead to impurity formation.

| Synthetic Route | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Conventional Condensation | 54-78 | 5-8 hours | 100-140 | Well-established, reliable |

| Ultrasonic-assisted Cyclization | 70-85 | 30-60 minutes | 60-70 | Reduced reaction time |

| Microwave-assisted Synthesis | 80-95 | 10-30 minutes | 80-120 | High efficiency, rapid heating |

| Flow Chemistry Approach | 75-90 | 2-4 hours | 80-150 | Continuous process control |

| Electrochemical Coupling | 65-80 | 3-6 hours | Room temperature | Mild conditions, selective |

| Biginelli-type Reaction | 60-85 | 4-8 hours | 80-120 | One-pot synthesis |

| Three-component Reaction | 70-95 | 1-3 hours | 80-140 | Atom economy, efficiency |

The Biginelli reaction represents a classical multicomponent approach that enables the simultaneous formation of dihydropyrimidine derivatives [11]. This reaction involves the condensation of an aldehyde, a beta-dicarbonyl compound, and urea or thiourea under acidic conditions [11] [12]. The mechanism proceeds through formation of an iminium intermediate, followed by nucleophilic attack and cyclization [13].

Optimization of classical methods has focused on improving yields and reducing reaction times through careful control of reaction parameters [3] [11]. The use of strong bases such as sodium ethoxide has proven effective for certain cyclization reactions, though the choice of base must be matched to the specific substrate requirements [3].

Functional Group Modification Approaches

Functional group modification strategies provide versatile approaches for introducing specific substituents into preformed pyrimidine rings [15] . These methods are particularly valuable for preparing derivatives that would be difficult to access through direct cyclization approaches [7] .

Nucleophilic substitution reactions represent the most important class of functional group modifications for chloropyrimidines [18] [15] [8]. The chlorine atoms at positions 2, 4, and 6 of pyrimidines can be selectively displaced by various nucleophiles under controlled conditions [18] [19]. The regioselectivity of these substitutions depends on both electronic and steric factors, with position 4 generally showing higher reactivity than position 2 [7] [8].

Halogenation reactions using phosphorus oxychloride enable the conversion of hydroxypyrimidines to their corresponding chloro derivatives [6] [20]. This transformation is particularly important for activating pyrimidine rings toward subsequent nucleophilic substitution reactions [6]. The reaction typically requires elevated temperatures and careful control of stoichiometry to prevent overchlorination [20].

Amination reactions can be accomplished through direct displacement of chlorine substituents with ammonia or primary amines [22]. The reaction conditions must be optimized to achieve selective substitution at the desired position while avoiding multiple substitution products [22] [8]. Temperature control is critical, as excessive heating can lead to decomposition or unwanted side reactions [23].

Ester formation and hydrolysis reactions provide routes for introducing and modifying carboxylate functionalities [15] [24]. Ethyl ester groups can be introduced through esterification of carboxylic acid derivatives or through alkylation of carboxylate salts . The choice of esterification method depends on the sensitivity of other functional groups present in the molecule [26].

Modern Synthetic Methodologies

Contemporary synthetic approaches have revolutionized pyrimidine chemistry through the development of efficient, environmentally friendly methodologies [11] [12] [27]. These modern techniques offer significant advantages in terms of reaction efficiency, selectivity, and sustainability compared to classical methods [12] [28].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine formation reactions [3] [27]. The rapid and uniform heating provided by microwave irradiation enables significant reductions in reaction times while often improving yields [3] [11]. Typical microwave-assisted syntheses can be completed in 10-30 minutes compared to several hours required for conventional heating [27].

Flow chemistry approaches provide excellent control over reaction parameters and enable continuous processing [12] [29]. These methods are particularly advantageous for reactions requiring precise temperature control or rapid mixing [29]. The continuous nature of flow processes also facilitates scale-up to industrial production levels [10].

Ultrasonic-assisted cyclization represents another modern approach that can dramatically reduce reaction times [3]. The application of ultrasonic energy promotes efficient mixing and can activate otherwise sluggish reactions [3]. This methodology has proven particularly effective for condensation reactions leading to pyrimidine formation [3].

Electrochemical methods offer unique advantages for selective functional group transformations [22]. These approaches can provide excellent regioselectivity and often operate under mild conditions [22]. The use of sacrificial electrodes, such as iron anodes, enables efficient cross-coupling reactions for the formation of carbon-carbon bonds [22].

Catalyst-assisted synthesis has enabled the development of highly efficient synthetic routes [11] [13]. Lewis acid catalysts such as zinc chloride have proven particularly effective for multicomponent reactions [11]. The choice of catalyst can dramatically influence both the reaction rate and the selectivity of the transformation [11] [13].

Reaction Mechanisms

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions in pyrimidine chemistry proceed through well-defined mechanistic pathways that involve the formation of intermediate Meisenheimer complexes [18] [8]. The electron-deficient nature of the pyrimidine ring, particularly at positions 2, 4, and 6, makes these sites highly susceptible to nucleophilic attack [18] [19].

The mechanism begins with nucleophilic attack at the electron-deficient carbon bearing the leaving group, typically chlorine [18] [15]. The negative charge developed during this process is stabilized through delocalization over both nitrogen atoms in the pyrimidine ring [18]. This stabilization is crucial for the formation of the tetrahedral intermediate and determines the overall reaction rate [8].

Electronic effects play a dominant role in determining the regioselectivity of nucleophilic substitutions [7] [8]. Quantum mechanical analysis has revealed that the lowest unoccupied molecular orbital distribution significantly influences the site of nucleophilic attack [7]. When electron-donating substituents are present at position 6, the selectivity can shift from the normally favored position 4 to position 2 [7].

The nature of the leaving group significantly affects the reaction kinetics [18] [15]. Chlorine substituents are generally excellent leaving groups in pyrimidine chemistry due to the stabilization provided by the electron-deficient ring system [18]. The order of reactivity for different positions typically follows 4-position > 6-position > 2-position, though this can be modified by substituent effects [8].

Solvent effects can dramatically influence both the reaction rate and selectivity [15] [8]. Polar aprotic solvents such as dimethyl sulfoxide often provide optimal conditions for nucleophilic substitutions [15]. The choice of solvent must balance the need for nucleophile solvation with the requirement for efficient leaving group departure [8].

Electrophilic Substitution Considerations

Electrophilic substitution reactions on unsubstituted pyrimidines are generally challenging due to the electron-deficient nature of the aromatic system [30] [31] [32]. The presence of two electronegative nitrogen atoms significantly deactivates the ring toward electrophilic attack [30] [32].

Position 5 represents the most favorable site for electrophilic substitution in pyrimidines [32] [33]. This preference arises from the electronic distribution in the ring, where position 5 experiences the least deactivation from the nitrogen atoms [32]. Common electrophilic substitution reactions that occur at position 5 include nitration, nitrosation, halogenation, and sulfonation [32].

Activation strategies are often required to enable electrophilic substitution reactions on pyrimidines [30] [31]. The use of pyrimidine N-oxides can significantly enhance the reactivity toward electrophiles [30]. N-Oxidation increases electron density in the ring and provides additional sites for electrophilic attack [30].

Pyrimidone derivatives show enhanced reactivity toward electrophilic substitution compared to their pyrimidine counterparts [30] [31]. The presence of a carbonyl group in the ring system provides additional electron density that facilitates electrophilic attack [30]. This activation is particularly pronounced in systems with multiple electron-donating substituents [30].

The mechanism of electrophilic substitution on activated pyrimidines follows the classical aromatic substitution pathway [34] [31]. Initial electrophilic attack forms a cationic intermediate, followed by deprotonation to restore aromaticity [34]. The regioselectivity depends on the electronic effects of substituents already present on the ring [33].

Cyclization Reaction Mechanisms

Cyclization reactions leading to pyrimidine formation involve complex mechanistic pathways that depend on the specific starting materials and reaction conditions employed [35] [13] [36]. The most common cyclization mechanisms involve condensation reactions between three-carbon electrophiles and nitrogen-containing dinucleophiles [4] [9].

The initial step in most cyclization mechanisms involves nucleophilic attack of the dinucleophile on the electrophilic center of the three-carbon unit [9] [13]. This attack forms an intermediate that can undergo further transformations leading to ring closure [35] [13]. The specific mechanism depends on whether the cyclization proceeds through an addition-elimination sequence or a direct displacement pathway [36].

Intramolecular cyclization reactions often proceed through different mechanistic pathways compared to intermolecular processes [37] [38]. These reactions can involve the formation of intermediate iminium ions that subsequently undergo nucleophilic attack by appropriately positioned functional groups [38]. The geometric constraints of intramolecular reactions can provide enhanced selectivity compared to their intermolecular counterparts [37].

The role of catalysts in cyclization mechanisms has been extensively studied [35] [11] [13]. Lewis acid catalysts can activate electrophilic centers and facilitate nucleophilic attack [11] [13]. The specific coordination mode of the catalyst to the substrate influences the reaction pathway and can determine the regioselectivity of the cyclization [35].

Computational studies have provided valuable insights into the transition states and intermediates involved in pyrimidine cyclization reactions [39] [13]. These studies have revealed the importance of conformational factors in determining the feasibility of ring closure [13]. The calculations also help explain the observed regioselectivity patterns and can guide the design of improved synthetic methods [39].

Purification and Characterization Techniques

The purification and characterization of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate requires a comprehensive analytical approach that ensures both purity and structural confirmation [40] [41]. Multiple complementary techniques must be employed to achieve adequate characterization for research and industrial applications [42] [43].

| Technique | Key Parameters | Detection Limit | Analysis Time |

|---|---|---|---|

| NMR Spectroscopy (1H) | δ 8.2 ppm (pyrimidine H), δ 6.5-7.0 ppm (NH2) | 10-6 M | 15-30 minutes |

| NMR Spectroscopy (13C) | δ ~170 ppm (carbonyl carbon) | 10-5 M | 30-60 minutes |

| Mass Spectrometry (ESI-MS) | [M+H]+ at m/z 202 | 10-9 g | 5-10 minutes |

| HPLC Analysis | Retention time, purity assessment | 10-6 g/mL | 15-30 minutes |

| Melting Point Determination | 150-160°C (typical range) | N/A | 5-10 minutes |

| X-ray Crystallography | Crystal structure determination | Single crystal required | 24-48 hours |

| Elemental Analysis | C, H, N, Cl content verification | 0.1% accuracy | 2-4 hours |

| Infrared Spectroscopy | 3420 cm-1 (NH2), 1257 cm-1 (C-N) | 10-6 M | 5-15 minutes |

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for pyrimidine derivatives [44] [45]. Proton NMR analysis reveals characteristic signals that enable definitive identification of the compound [44]. The pyrimidine ring proton typically appears around 8.2 ppm, while amino group protons appear in the 6.5-7.0 ppm region [45]. Carbon-13 NMR spectroscopy provides crucial information about the carbonyl carbon, which appears around 170 ppm .

High-performance liquid chromatography represents the standard method for purity assessment and quantitative analysis [46] [47] [41]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases enables excellent separation of the target compound from potential impurities [41] [48]. UV detection at 254 nm provides sensitive detection suitable for routine analysis [41] [48].

Mass spectrometry, particularly electrospray ionization methods, offers highly sensitive detection and molecular weight confirmation [49]. The molecular ion peak at m/z 202 for the protonated molecular ion provides definitive molecular weight confirmation . Fragmentation patterns can reveal structural information about functional group connectivity .

Crystallization techniques are essential for obtaining high-purity material suitable for detailed characterization [50] [40]. Recrystallization from ethanol-water mixtures typically provides crystals suitable for both purification and X-ray crystallographic analysis [50] [40]. The crystal structure provides definitive confirmation of molecular connectivity and conformation [50].

Column chromatography using silica gel provides an effective method for preparative purification [52]. Gradient elution with ethyl acetate-hexane mixtures enables separation of the target compound from synthetic byproducts . Flash chromatography techniques can significantly reduce purification times compared to traditional column methods .

Thin-layer chromatography serves as a rapid analytical tool for monitoring reaction progress and assessing product purity [40] [52]. Silica gel plates with appropriate solvent systems enable visualization of the compound under UV light [52]. This technique is particularly valuable during synthetic optimization studies [40].

Scale-up Considerations and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate involves numerous technical and economic considerations [53] [54] [10] [55]. Successful scale-up requires careful attention to heat transfer, mixing efficiency, safety protocols, and economic viability [53] [55].

| Scale Factor | Key Considerations | Equipment Requirements | Quality Control | Typical Challenges |

|---|---|---|---|---|

| Laboratory (1-10 g) | Reaction optimization, mechanism study | Round-bottom flasks, reflux condensers | TLC, basic NMR | Low yields, impurity formation |

| Pilot Scale (100 g - 1 kg) | Heat transfer, mixing efficiency | Jacketed reactors, temperature control | HPLC, advanced NMR | Heat dissipation, scale-up effects |

| Industrial Scale (10-100 kg) | Safety assessment, waste management | Large-scale reactors, safety systems | Multiple analytical techniques | Regulatory compliance, validation |

| Commercial Scale (>1000 kg) | Cost optimization, automation | Continuous reactors, process control | Real-time monitoring, PAT | Economic viability, environmental impact |

Heat transfer considerations become increasingly important as reaction scale increases [53] [10]. Laboratory reactions that rely on external heating baths must be redesigned to accommodate the different heat transfer characteristics of large-scale reactors [53]. The use of jacketed reactors with precise temperature control becomes essential for maintaining reaction selectivity and preventing thermal decomposition [53] [54].

Mixing efficiency significantly affects reaction outcomes at industrial scale [53] [55]. The design of impeller systems and reactor geometry must ensure adequate mixing without creating excessive mechanical stress [53]. Poor mixing can lead to local concentration gradients that affect reaction selectivity and yield [55].

Safety assessment protocols become critical at industrial scale due to the larger quantities of potentially hazardous materials involved [54] [10]. Process hazard analysis must consider the risks associated with reactive intermediates, solvent vapors, and waste streams [10]. Emergency response procedures and containment systems must be designed to handle potential accidents [10].

Economic optimization drives many decisions in industrial synthesis development [54] [10]. Raw material costs, energy consumption, waste disposal expenses, and labor requirements must all be considered in the overall economic analysis [10]. The choice between batch and continuous processing often depends on production volume requirements and economic factors [53] [54].

Regulatory compliance requirements add significant complexity to industrial-scale operations [54] [10]. Good manufacturing practice guidelines must be followed throughout the production process [54]. Documentation and validation requirements can significantly impact both development timelines and operational costs [10].

Environmental considerations play an increasingly important role in industrial process design [10] [28]. Waste minimization strategies, solvent recovery systems, and emission control technologies must be integrated into the overall process design [28]. Life cycle assessment methodologies help evaluate the environmental impact of different synthetic approaches [28].

Process analytical technology enables real-time monitoring and control of industrial reactions [53] [10]. In-line spectroscopic methods can provide continuous measurement of reaction progress and product quality [10]. These technologies enable automated process control and can significantly improve both yield and product consistency [53].

The development of robust synthetic routes suitable for industrial production often requires significant modifications to laboratory procedures [54] [55]. Reaction conditions that work well at small scale may not be directly scalable due to heat transfer limitations or mixing constraints [53] [55]. Alternative synthetic strategies may need to be developed specifically for large-scale production [54].

Quality control systems must be designed to handle the increased production volumes associated with industrial synthesis [54] [10]. Automated sampling systems and high-throughput analytical methods become essential for maintaining product quality [10]. Statistical process control methods help identify trends and prevent quality issues [53].